N-(4-isopropylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
N-(4-isopropylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the class of thiazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit significant activity against mycobacterium tuberculosis .
Mode of Action
It’s known that many similar compounds work by inhibiting key enzymes or proteins in the target organism, thereby disrupting its normal functions .
Biochemical Pathways
Based on the reported anti-tubercular activity, it can be inferred that the compound likely interferes with the biochemical pathways essential for the survival and replication of mycobacterium tuberculosis .
Result of Action
Given its reported anti-tubercular activity, it can be inferred that the compound likely leads to the death or inhibition of mycobacterium tuberculosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-isopropylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the condensation of appropriate thiazole and pyrimidine precursors. One common method includes the reaction of 4-isopropylaniline with ethyl 2-cyano-3,3-bis(methylthio)acrylate to form an intermediate, which is then cyclized to produce the thiazolopyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(4-isopropylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isopropylphenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazolopyrimidine derivatives.
Substitution: Formation of substituted thiazolopyrimidine derivatives with various functional groups.
Scientific Research Applications
N-(4-isopropylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other proteins involved in cell signaling.
Medicine: Investigated for its anti-inflammatory, antimicrobial, and anticancer properties. It has shown promise in preclinical studies as a potential therapeutic agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidine Derivatives: Compounds with similar thiazolopyrimidine cores but different substituents.
Pyrimidine Derivatives: Compounds with pyrimidine rings but lacking the thiazole moiety.
Thiazole Derivatives: Compounds with thiazole rings but lacking the pyrimidine moiety.
Uniqueness
N-(4-isopropylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is unique due to its specific combination of thiazole and pyrimidine rings, along with the isopropylphenyl and carboxamide groups. This unique structure contributes to its distinct biological activities and potential therapeutic applications, setting it apart from other similar compounds.
Properties
IUPAC Name |
5-oxo-N-(4-propan-2-ylphenyl)-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-10(2)11-3-5-12(6-4-11)18-14(20)13-9-17-16-19(15(13)21)7-8-22-16/h3-10H,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZGJSAWXGFZGQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CN=C3N(C2=O)C=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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